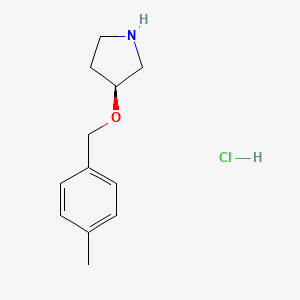
(S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride
Descripción general
Descripción
(S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride, also known as MP-PYR-HCl, is an organic compound with a wide range of applications. It is a chiral compound, meaning it has two different forms that are mirror images of one another. MP-PYR-HCl is a white, crystalline powder that is soluble in water and alcohols. It has a molecular weight of 420.91 g/mol and a melting point of 95-97°C.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Intermediates in Antibacterial Agents
It has been utilized as a key intermediate in the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are vital C7 side chains in the development of quinolone antibacterials (Schroeder et al., 1992).
Anti-inflammatory and Analgesic Agents
Its derivatives, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been synthesized and showed potential as anti-inflammatory and analgesic agents, with some showing equivalent efficacy to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Cognition-Enhancing Properties
The compound and its analogs have been shown to enhance cognitive functions in rodent and primate models, indicating potential applications in the treatment of cognitive disorders (Lin et al., 1997).
Chemical Synthesis and Structural Studies
Synthesis of Chiral Pyrrolidines
The compound has been used in the preparation of chiral 3-substituted-3-aminomethyl-pyrrolidines, serving as a nitrogen protecting group and a chiral auxiliary (Suto et al., 1992).
Crystal Structure Analysis
The crystal structure of derivatives like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime has been determined, providing insights into the molecular configuration and potential chemical reactivity (Xue Si-jia, 2011).
Bioactivities and Potential Applications
Bioactivities of Pyrrolidine Alkaloids
Derivatives of this compound have shown potential as natural larvicides and nematicides, indicating a possible role in pest control (Liu et al., 2016).
Antitumor Properties
Some functionalized pyrrolidines have shown inhibitory effects on the growth of human tumor cells, such as glioblastoma and melanoma cells (Fiaux et al., 2005).
Propiedades
IUPAC Name |
(3S)-3-[(4-methylphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVSJIDDCJEPCR-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO[C@H]2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




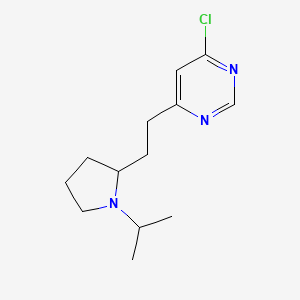
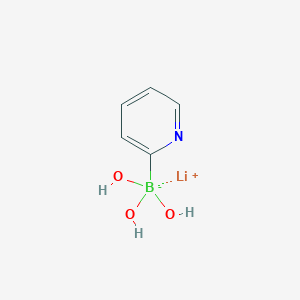



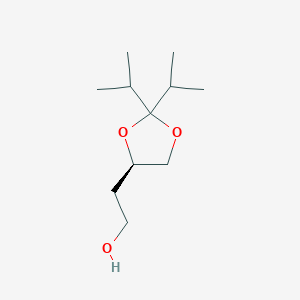
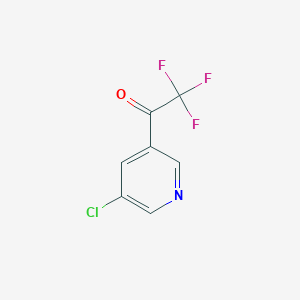


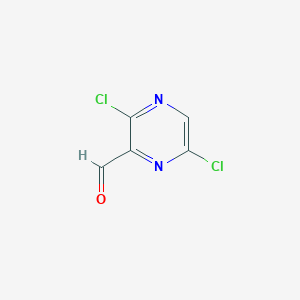


![4-Chloro-8-methoxypyrido[3,4-d]pyrimidine](/img/structure/B1399301.png)